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molecular formula C8H10O3S B8289669 Ethyl 3-hydroxy-5-methylthiophene-2-carboxylate CAS No. 2158-87-4

Ethyl 3-hydroxy-5-methylthiophene-2-carboxylate

Cat. No. B8289669
M. Wt: 186.23 g/mol
InChI Key: OXULGOQVCFFPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

Dry hydrogen chloride gas was bubbled through a mixture of ethyl acetoacetate (0.2 moles) and ethyl 2-mercaptoacetate (b 0.4 moles) at -10° C. until saturated. The oil was allowed to stand 4 days at room temperature. Then, 350 ml of 2N ethanolic KOH, was added drop-wise. The resultant mixture was added to 2 liters of ice-water, and acidified with 6M HCl until the pH was approximately 1. The precipitated oil was extracted with benzene, washed with water and dried with sodium sulphate. After removal of solvent the residue was distilled, b.p. 70°-75° C. (0.5 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[SH:11][CH2:12][C:13](OCC)=O.[OH-].[K+]>>[OH:5][C:4]1[CH:6]=[C:12]([CH3:13])[S:11][C:3]=1[C:2]([O:8][CH2:9][CH3:10])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.4 mol
Type
reactant
Smiles
SCC(=O)OCC
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
2 L
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The precipitated oil was extracted with benzene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of solvent the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
OC1=C(SC(=C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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